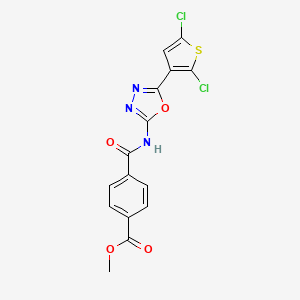

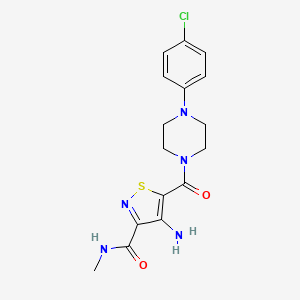

1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

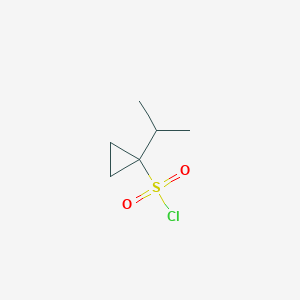

The compound “1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-) linking a bromo-methylphenyl group and a methoxyethyl-indol group. The presence of the bromine atom suggests that it could be used in further reactions to introduce other functional groups .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. The bromine atom would add significant weight to the molecule .

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromine atom, which could be displaced in a nucleophilic substitution reaction. The urea group could also participate in acid-base reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the bromine atom would likely make the compound relatively heavy and possibly quite reactive. The urea group could participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity .

Wissenschaftliche Forschungsanwendungen

Crystal Structure and Herbicide Application :

- The compound exhibits characteristics as a phenylurea herbicide. Its crystal structure, involving hydrogen bonds and weak C—H⋯π interactions, aids in forming chains along the crystal axis. This structural understanding is crucial for its application as a herbicide (Kang et al., 2015).

Synthesis and Antimicrobial Properties :

- Research has shown that similar compounds synthesized with 1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea structures possess excellent antimicrobial activities. This suggests potential applications in fighting microbial infections (Sherekar et al., 2021).

Enzyme Inhibition and Anticancer Investigations :

- Certain urea derivatives, including those related to the compound , have been explored for their enzyme inhibition properties. They exhibit varying degrees of inhibition of enzymes like urease and β-glucuronidase. Additionally, their effects on cancer cell lines, particularly prostate cancer, have been observed (Mustafa et al., 2014).

Antimicrobial Evaluation of Novel Imidazole Ureas :

- Imidazole ureas, structurally related to the compound of interest, have been synthesized and evaluated for their antimicrobial effectiveness. This area of research is vital for developing new antimicrobial agents (Rani et al., 2014).

Antitumor Activities and Docking Studies :

- Research on compounds similar in structure to 1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has shown promising antitumor activities. These studies include docking studies to understand their interaction with cancer-related proteins (Hu et al., 2018).

Rearrangements to Indoles and Imidazopyridines :

- Compounds with structures involving substituted phenylaminoisoxazolones have been shown to undergo chemical rearrangements to form indoles and imidazopyridines. This chemical behavior can be exploited in the synthesis of new compounds with potential pharmacological applications (Khalafy et al., 2002).

Molecular Rearrangement Studies :

- Studies on molecular rearrangements involving 1-substituted indole derivatives indicate the formation of ureas and other compounds. This knowledge contributes to the understanding of chemical synthesis and reaction pathways (Klásek et al., 2007).

Synthesis and Characterization for NLO Applications :

- The synthesis and characterization of organic nonlinear optical materials related to this compound are crucial for developing new materials for optical and electronic applications (Vinutha et al., 2017).

Antidepressant Potential :

- The compound has shown potential in the synthesis of antidepressants, especially as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities. This could be significant in the development of more efficient treatments for depression (Matzen et al., 2000).

Corrosion Inhibition Properties :

- Investigations into the corrosion behavior of mild steel in the presence of organic compounds structurally similar to this urea derivative have shown effective inhibition, suggesting its potential application in corrosion prevention (Bahrami & Hosseini, 2012).

Safety and Hazards

As with any chemical compound, handling “1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea” would require appropriate safety precautions. The MSDS for a similar compound, 1-(4-Bromo-2-methylphenyl)ethanone, suggests that it may be harmful by inhalation, in contact with skin, and if swallowed .

Eigenschaften

IUPAC Name |

1-(4-bromo-2-methylphenyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN3O2/c1-13-11-14(20)7-8-16(13)21-19(24)22-17-12-23(9-10-25-2)18-6-4-3-5-15(17)18/h3-8,11-12H,9-10H2,1-2H3,(H2,21,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRHKULLOIPCHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC(=O)NC2=CN(C3=CC=CC=C32)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-bromo-2-methylphenyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2411096.png)

![1-[(2-chloro-6-fluorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2411099.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2411103.png)